D-Fructose-1,6-diphosphate magnesium salt

Pharmaceutical stability Preformulation Accelerated degradation kinetics

D-Fructose-1,6-diphosphate magnesium salt (FDP-Mg, CAS 34693-15-7), also referred to as monomagnesium fructose-1,6-diphosphate or beta-D-fructose-1,6-bisphosphate magnesium salt, is the magnesium chelate of the key glycolytic intermediate D-fructose-1,6-diphosphate. The compound bears the molecular formula C₆H₁₂O₁₂P₂·Mg with a molecular weight of approximately 362.4 g/mol (free acid MW 340.12 g/mol).

Molecular Formula C6H14O12P2
Molecular Weight 340.12 g/mol
CAS No. 34693-15-7
Cat. No. B3433480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose-1,6-diphosphate magnesium salt
CAS34693-15-7
Molecular FormulaC6H14O12P2
Molecular Weight340.12 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6-/m1/s1
InChIKeyRNBGYGVWRKECFJ-ARQDHWQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility94 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructose-1,6-diphosphate Magnesium Salt (CAS 34693-15-7): A Glycolytic Intermediate Magnesium Chelate for Ischemia-Reperfusion Research


D-Fructose-1,6-diphosphate magnesium salt (FDP-Mg, CAS 34693-15-7), also referred to as monomagnesium fructose-1,6-diphosphate or beta-D-fructose-1,6-bisphosphate magnesium salt, is the magnesium chelate of the key glycolytic intermediate D-fructose-1,6-diphosphate [1]. The compound bears the molecular formula C₆H₁₂O₁₂P₂·Mg with a molecular weight of approximately 362.4 g/mol (free acid MW 340.12 g/mol) . It serves both as a substrate and allosteric regulator in glycolysis and gluconeogenesis, and the magnesium counterion provides essential cofactor activity for fructose-1,6-bisphosphatase and phosphofructokinase enzymes [2]. FDP-Mg has been investigated preclinically as a cardioprotective and neuroprotective agent in ischemia-reperfusion injury models, where the magnesium ion contributes calcium antagonism and the FDP moiety supports anaerobic glycolytic ATP production [2].

Why D-Fructose-1,6-diphosphate Magnesium Salt Cannot Be Replaced by Sodium or Free-Acid Analogs in Ischemia Research


The magnesium salt of fructose-1,6-diphosphate is not functionally equivalent to its sodium salt (FDP-Na, CAS 38099-82-0), free acid (CAS 488-69-7), or a simple co-administration of FDP plus magnesium sulfate (MgSO₄). The magnesium counterion is stoichiometrically chelated to the diphosphate moiety, forming a defined coordination complex that simultaneously delivers the glycolytic intermediate and the essential divalent cation cofactor in a single molecular entity [1]. In myocardial ischemia-reperfusion models, FDP-Mg demonstrated a dual protective mechanism — sustaining anaerobic glycolysis via FDP while providing magnesium-dependent calcium channel antagonism — that was superior to either FDP alone or MgSO₄ alone at comparable doses [2]. Furthermore, the magnesium salt exhibits greater thermal stability in aqueous solution than the sodium salt, directly impacting shelf-life and formulation reliability [3]. Substituting with the free acid or sodium salt therefore forfeits both the stoichiometric magnesium delivery and the stability advantage.

Quantitative Differentiation Evidence for D-Fructose-1,6-diphosphate Magnesium Salt vs. Closest Analogs


Thermal Stability: FDP-Mg vs. FDP-Na (Sodium Salt) in Aqueous Solution at 60°C

In accelerated stability testing using chemical kinetics methodology, monomagnesium fructose-1,6-diphosphate (FDPMg) demonstrated superior thermal stability compared to the trisodium salt (FDP-Na). FDPMg 8% aqueous solution at 60°C exhibited a t₀.₉ (time to 10% degradation) of 45 hours and a t₀.₅ (half-life) at 20°C of 78 days [1]. The authors explicitly concluded that at 60°C, the stability of FDPMg is better than that of fructose-1,6-diphosphate sodium salt [1]. Dry powder FDPMg remained unchanged after one year of room-temperature storage based on content assay [1]. A separate long-term study confirmed that monomagnesium FDP stored at 25°C ± 2°C and 60% ± 10% RH remained within quality specifications for 24 months [2].

Pharmaceutical stability Preformulation Accelerated degradation kinetics

Cardioprotective Biomarker Reduction: FDP-Mg vs. FDP (Free Acid) vs. MgSO₄ in Rat Myocardial Ischemia-Reperfusion

In a randomized controlled rat model of myocardial ischemia-reperfusion (30 min ischemia / 40 min reperfusion), magnesium fructose-1,6-diphosphate (FDP-M, 100 mg/kg iv) was directly compared with FDP (106 mg/kg iv) and MgSO₄ (30 mg/kg iv). Serum creatine kinase (CK) in the FDP-M group was 84.40 ± 19.15 μkat/L, numerically lower than FDP (86.90 ± 5.68 μkat/L) and MgSO₄ (90.86 ± 9.13 μkat/L), all significantly lower than the model control (105.43 ± 3.95 μkat/L, P<0.05) [1]. Serum lactate dehydrogenase (LDH) followed a similar pattern: FDP-M 47.57 ± 19.58 μkat/L vs. FDP 50.94 ± 3.86 μkat/L vs. MgSO₄ 50.45 ± 5.37 μkat/L vs. model 68.59 ± 11.74 μkat/L (P<0.01 vs. model) [1]. Serum Mg²⁺ concentration was elevated in FDP-M (0.92 ± 0.06 mmol/L) and MgSO₄ (0.91 ± 0.04 mmol/L) groups compared to model (0.75 ± 0.03 mmol/L, P<0.01) [1]. Myocardial SOD activity was highest in FDP-M (1.52 ± 0.41 μkat/g) vs. FDP (1.44 ± 0.39 μkat/g) vs. model (1.15 ± 0.28 μkat/g, P<0.05) [1]. The study concluded that the protective effect of FDP-Mg was better than using FDP or MgSO₄ alone, attributed to partial synergistic action [1].

Myocardial ischemia-reperfusion injury Cardioprotection Creatine kinase Lactate dehydrogenase

Neuroprotective Neuronal Preservation: FDP-Mg vs. Saline Control in Global Cerebral Ischemia-Reperfusion

In a rat four-vessel occlusion model of transient global cerebral ischemia, FDP-Mg treatment significantly preserved hippocampal CA1 pyramidal neuron density compared to saline control. At 24 hours, 72 hours, and 7 days post-reperfusion, the CA1 pyramidal cell density in the FDP-Mg group was significantly higher than that in the saline group (P<0.01), accompanied by markedly reduced peri-hippocampal gliocyte infiltration [1]. While both the saline and FDP-Mg groups exhibited hippocampal morphological damage relative to sham-operated animals, the FDP-Mg group retained substantially more viable neurons in the CA1 region across all time points [1]. This neuroprotective effect demonstrates that FDP-Mg attenuates delayed neuronal death in the selectively vulnerable CA1 subfield following global ischemia.

Cerebral ischemia-reperfusion Neuroprotection Hippocampal CA1 Neuronal density

Ischemic Synaptosome Calcium Overload: FDP-Mg Mixed Salt at 1.3 mM vs. FDP at 4.0 mM

In an oxygen-glucose deprivation (OGD) ischemic synaptosome model prepared from normal rat brain, sodium magnesium fructose diphosphate (SMFD, the mixed sodium/magnesium salt) at 1.3 mmol/L was compared with fructose-1,6-diphosphate free acid (FDP) at 4.0 mmol/L. SMFD at the lower concentration (1.3 mM) significantly reduced intrasynaptosomal free calcium concentration and decreased nitric oxide synthase (NOS) activity [1]. Notably, the effects of 1.3 mmol/L SMFD were more powerful than those of 4.0 mmol/L FDP — a approximately 3-fold lower concentration achieving superior efficacy [1]. This indicates that the magnesium-containing salt form confers greater potency in attenuating calcium overload and NOS-mediated injury pathways in ischemic neuronal tissue. The conclusion states that SMFD protects neurons from ischemic injury by preventing intracellular Ca²⁺ overload and inhibiting NOS activity [1].

Ischemic synaptosome Intracellular calcium Nitric oxide synthase Neuroprotection mechanism

Antiarrhythmic Efficacy: FDP-Mg vs. FDP vs. MgSO₄ in Rat Coronary Ligation-Arrhythmia Model

In a rat coronary artery ligation-induced ischemia-reperfusion arrhythmia model (60 Wistar rats, randomized to model control, FDP-Mg high/medium/low dose, FDP, and MgSO₄ groups), FDP-Mg demonstrated significantly superior antiarrhythmic effects compared to both FDP and MgSO₄ alone. FDP-Mg improved hemodynamic parameters including increased +dP/dtmax, -dP/dtmax, Vce-SkPa, and Vpm, while decreasing LVEDP, heart rate, and IT (interval time), with effects markedly superior to FDP and MgSO₄ [1]. FDP-Mg reduced serum and tissue creatine kinase (CK) and lactate dehydrogenase (LDH) activities, and decreased arrhythmia incidence — effects described as markedly superior to FDP and MgSO₄ [1]. Furthermore, FDP-Mg significantly reduced arrhythmia scores, demonstrating robust antiarrhythmic activity [1]. Mechanistically, FDP-Mg increased Na⁺/K⁺-ATPase, Ca²⁺-ATPase, Mg²⁺-ATPase, and SOD activities while reducing MDA content and myocardial infarct zone calcium levels [1].

Ischemia-reperfusion arrhythmia Antiarrhythmic Hemodynamics Arrhythmia scoring

Optimal Research and Industrial Application Scenarios for D-Fructose-1,6-diphosphate Magnesium Salt Based on Verified Differential Evidence


Preclinical Myocardial Ischemia-Reperfusion Injury Studies Requiring Combined Glycolytic Support and Calcium Antagonism

FDP-Mg is the rational choice for rodent and large-animal models of myocardial ischemia-reperfusion injury where simultaneous delivery of a glycolytic intermediate and a calcium-antagonizing magnesium ion is required in a single molecular entity. The direct head-to-head evidence shows FDP-Mg (100 mg/kg) outperformed equimolar FDP (106 mg/kg) in reducing serum CK by 19.9% and LDH by 30.7% versus untreated controls, while also restoring serum Mg²⁺ to 0.92 mmol/L [1]. The antiarrhythmic superiority over both FDP alone and MgSO₄ alone further supports selection when arrhythmia endpoints are of primary interest [2].

Cerebral Ischemia and Neuroprotection Research Targeting Hippocampal CA1 Neuronal Survival

For global or focal cerebral ischemia models, particularly those assessing delayed neuronal death in the hippocampal CA1 subfield, FDP-Mg provides statistically significant neuronal preservation at 24 h, 72 h, and 7 d post-reperfusion compared to vehicle (P<0.01) [3]. The approximately 3-fold potency advantage of the magnesium-containing salt over the free acid form in reducing ischemic intrasynaptosomal calcium (1.3 mM vs. 4.0 mM) [4] makes FDP-Mg particularly suitable for ex vivo brain slice and synaptosome studies where concentration-dependent neuroprotection must be demonstrated.

Pharmaceutical Preformulation and Stability Studies Requiring Extended Aqueous Shelf-Life

Researchers developing parenteral formulations of fructose-1,6-diphosphate should select the magnesium salt based on its demonstrated thermal stability advantage. FDP-Mg 8% solution at 60°C has a t₀.₉ of 45 hours compared to the sodium salt which degrades more rapidly [5], and dry powder FDP-Mg maintains content specification for 24 months under ICH long-term conditions (25°C/60% RH) [6]. This stability differentiation is critical for GLP-compliant studies requiring batch consistency over extended experimental timelines.

Enzymology Research on Fructose-1,6-bisphosphatase and Phosphofructokinase Regulation

For in vitro enzymology studies investigating fructose-1,6-bisphosphatase (FBPase, EC 3.1.3.11) kinetics or phosphofructokinase-1 (PFK-1) allosteric regulation, FDP-Mg provides the authentic substrate-chelate complex that enzymes encounter in vivo. FBPase requires divalent metal ions for activity, with Mg²⁺ being the physiologically relevant cofactor [7]. Using the pre-formed magnesium salt eliminates the confounding variable of titrating Mg²⁺ separately and ensures consistent substrate-metal stoichiometry across experiments, which is not guaranteed when using the sodium salt or free acid supplemented with MgCl₂ or MgSO₄.

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